molecular formula C10H9N3O2 B12936113 2-Methyl-1-(3-nitrophenyl)-1H-imidazole

2-Methyl-1-(3-nitrophenyl)-1H-imidazole

Cat. No.: B12936113
M. Wt: 203.20 g/mol
InChI Key: NWJJNEBUOHISEA-UHFFFAOYSA-N
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Description

2-Methyl-1-(3-nitrophenyl)-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a methyl group at the 2-position and a nitrophenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3-nitrophenyl)-1H-imidazole typically involves the nitration of an imidazole derivative. One common method is the electrophilic nitration of 2-methylimidazole using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes nitration, purification, and crystallization steps to obtain the final product with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(3-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methyl-1-(3-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. The imidazole ring can act as a ligand, coordinating with metal ions in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(4-nitrophenyl)-1H-imidazole
  • 2-Methyl-1-(2-nitrophenyl)-1H-imidazole
  • 2-Methyl-1-(3-nitrophenyl)-1H-pyrazole

Uniqueness

2-Methyl-1-(3-nitrophenyl)-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing novel compounds with tailored biological activities .

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

2-methyl-1-(3-nitrophenyl)imidazole

InChI

InChI=1S/C10H9N3O2/c1-8-11-5-6-12(8)9-3-2-4-10(7-9)13(14)15/h2-7H,1H3

InChI Key

NWJJNEBUOHISEA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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